A Comprehensive Guide to the Structural Elucidation of 2-Ethoxy-4-(methoxymethyl)phenol

A Comprehensive Guide to the Structural Elucidation of 2-Ethoxy-4-(methoxymethyl)phenol

Abstract

The definitive identification of molecular structures is a cornerstone of chemical research and development, underpinning everything from drug discovery to materials science. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenolic compound with applications as a fragrance ingredient.[1] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic methods. We will explore the causality behind experimental choices, presenting a logical workflow that begins with purity assessment and culminates in the unambiguous confirmation of the molecular architecture through multi-dimensional Nuclear Magnetic Resonance (NMR). Each step is accompanied by detailed, field-tested protocols and data interpretation insights, designed to equip researchers with a practical and robust framework for characterizing complex organic molecules.

Introduction: The Analytical Imperative

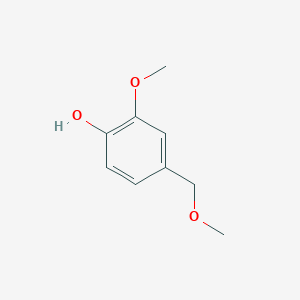

2-Ethoxy-4-(methoxymethyl)phenol is an aromatic compound classified as a benzyl ether and a phenol ether.[2][3] Its structure comprises a benzene ring substituted with hydroxyl, ethoxy, and methoxymethyl groups. While its identity is known, it serves as an excellent model for demonstrating a comprehensive structure elucidation workflow. The process is not merely academic; confirming the precise arrangement of functional groups and their connectivity is critical for predicting chemical reactivity, understanding biological activity, and ensuring quality control in manufacturing processes. An incorrect structural assignment can lead to failed experiments, misinterpreted results, and significant delays in research and development pipelines.

This guide presents a self-validating system of analysis. Each successive technique builds upon the data gathered previously, creating a web of evidence that converges on a single, verifiable structure. We will begin by establishing the purity and molecular formula of the analyte before systematically dissecting its functional groups and atomic connectivity.

Compound Profile: 2-Ethoxy-4-(methoxymethyl)phenol

| Property | Value | Source |

| CAS Number | 5595-79-9 | PubChem |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | ChemicalBook |

| IUPAC Name | 2-ethoxy-4-(methoxymethyl)phenol | PubChem |

| Boiling Point | 110-111 °C (at 1 Torr) | ChemicalBook |

| Classification | Benzyl ether, Phenol ether | FooDB[2], HMDB[3] |

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown or synthesized compound follows a logical progression. The primary goal is to minimize ambiguity at each stage. Our approach integrates multiple analytical techniques, where the output of one method informs the hypothesis to be tested by the next.

Caption: The logical workflow for structure elucidation.

Purity Assessment & Separation: Ensuring a Singular Subject

Causality: Before any structural analysis can commence, it is imperative to confirm the sample's purity. Spectroscopic techniques like NMR provide data on every molecule present; a contaminated sample will yield a composite spectrum, making interpretation impossible. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's physical properties.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds like many aromatic ethers.[4][5] It combines the powerful separation capabilities of GC with the detection and identification power of MS.[6][7] A single, sharp peak in the chromatogram is a strong indicator of purity. The associated mass spectrum provides the first piece of structural evidence: the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For compounds that are less volatile or prone to thermal degradation, HPLC is the superior choice.[4] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[8] Purity is assessed by the presence of a single peak, typically monitored by a UV-Vis or photodiode array (PDA) detector.

Protocol 1: GC-MS Purity Analysis

-

Sample Preparation: Prepare a 100 ppm solution of 2-Ethoxy-4-(methoxymethyl)phenol in dichloromethane.

-

Instrumentation: Agilent 7890 GC coupled to a 5975C Mass Selective Detector (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL injection volume, splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

-

MS Conditions:

-

Ion Source: Electron Impact (EI), 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 35-500 amu.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC). A purity level >99% (based on peak area percentage) is desired. Compare the obtained mass spectrum with library data for a preliminary identification.

Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: While standard GC-MS provides a nominal mass, HRMS provides an exact mass with high precision (typically to four or five decimal places). This precision is critical because it allows for the unambiguous determination of the molecular formula. By comparing the measured exact mass to the calculated masses of all possible elemental compositions, only one formula will fit, confirming the analyte is indeed C₁₀H₁₄O₃.

The expected monoisotopic mass for C₁₀H₁₄O₃ is 182.09429 Da.[1] An HRMS measurement yielding a value such as 182.0943 ± 0.0005 Da would provide high confidence in this molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation by molecular vibrations. The presence of a phenol and two distinct ether linkages in our target molecule will produce a characteristic spectral fingerprint.

Expected IR Absorptions for 2-Ethoxy-4-(methoxymethyl)phenol:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

| ~3550–3200 | O–H Stretch (broad) | Phenolic -OH | The broadness is a hallmark of hydrogen bonding.[10][11][12] |

| ~3100–3000 | C–H Stretch | Aromatic C-H | Indicates the presence of hydrogens on the benzene ring. |

| <3000 | C–H Stretch | Aliphatic C-H | From the ethoxy and methoxymethyl groups. |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Two characteristic bands confirm the benzene ring.[10][12] |

| ~1250–1200 | C–O Stretch (Asymmetric) | Aryl-Alkyl Ether | The stretch for the Ar-O-CH₂ linkage is typically found in this region.[9][13] |

| ~1150–1050 | C–O Stretch | Dialkyl Ether | Corresponds to the C-O stretch of the methoxymethyl group and the ethoxy group.[13] |

The combination of a broad O-H band with characteristic aromatic and ether bands provides strong evidence for the general structure of a substituted aromatic phenol ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, quantity, and connectivity of every proton and carbon atom. For 2-Ethoxy-4-(methoxymethyl)phenol, a combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to piece together the molecular puzzle with certainty.

Protocol 2: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common, but the acidic phenolic proton may exchange or be very broad; DMSO-d₆ can be useful as it often shows the -OH proton as a sharp, coupleable singlet.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

-

Analysis: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum maps the proton environments. We can predict the spectrum based on the proposed structure:

| Label | Protons | Integration | Multiplicity | Approx. Shift (δ ppm) | Assignment |

| a | Ar-H | 3H | Multiplets | 6.8 - 7.0 | Aromatic Protons |

| b | -OH | 1H | Singlet (broad) | 5.5 - 6.5 | Phenolic Proton |

| c | -O-CH₂ -CH₃ | 2H | Quartet (q) | ~4.1 | Ethoxy Methylene |

| d | -O-CH₂-CH₃ | 3H | Triplet (t) | ~1.4 | Ethoxy Methyl |

| e | Ar-CH₂ -O-CH₃ | 2H | Singlet (s) | ~4.4 | Methoxymethyl Methylene |

| f | Ar-CH₂-O-CH₃ | 3H | Singlet (s) | ~3.4 | Methoxymethyl Methyl |

-

Rationale: Protons attached to carbons adjacent to electronegative oxygen atoms (c, e, f) are deshielded and appear downfield.[13] The aromatic protons (a) appear in their characteristic region. The splitting patterns are key: the ethoxy protons (c and d) are adjacent and split each other into a quartet and a triplet, respectively (n+1 rule). The methylene (e) and methyl (f) of the methoxymethyl group are not adjacent to any other protons, so they appear as singlets.

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect 10 distinct signals as there are no elements of symmetry.

| Approx. Shift (δ ppm) | Assignment |

| 145 - 150 | Aromatic C-O (2 carbons) |

| 110 - 125 | Aromatic C-H & C-C (4 carbons) |

| ~75 | Ar-C H₂-O-CH₃ |

| ~65 | -O-C H₂-CH₃ |

| ~58 | Ar-CH₂-O-C H₃ |

| ~15 | -O-CH₂-C H₃ |

-

Rationale: Aromatic carbons appear between 110-160 ppm. Carbons bonded directly to oxygen (ether and phenol linkages) are the most downfield in this region. Aliphatic carbons attached to oxygen appear in the 50-80 ppm range, while the simple alkyl methyl carbon of the ethoxy group is the most upfield.[12][13]

2D NMR for Final Confirmation

Causality: While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., adjacent) to each other. We would expect to see a cross-peak connecting the ethoxy methylene quartet (c) and the ethoxy methyl triplet (d). The absence of other correlations would confirm the singlet assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would allow us to definitively link each proton signal (a-f) to its corresponding carbon signal in the ¹³C spectrum, validating our assignments. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~65 ppm.

Caption: Visualization of key COSY and HSQC correlations.

Conclusion

The structural elucidation of 2-Ethoxy-4-(methoxymethyl)phenol, when approached systematically, is a clear and logical process. By first confirming sample purity with chromatography (GC-MS), we establish a valid foundation for analysis. High-resolution mass spectrometry then provides an unambiguous molecular formula, C₁₀H₁₄O₃. FT-IR spectroscopy corroborates this by identifying the key functional groups: a hydrogen-bonded phenol, an aromatic ring, and ether linkages. Finally, a suite of NMR experiments (¹H, ¹³C, COSY, and HSQC) works in concert to map the atomic framework. The chemical shifts and multiplicities in the 1D spectra allow for initial assignment, while 2D experiments provide definitive proof of the proton-proton and proton-carbon connectivity. The convergence of evidence from these orthogonal techniques allows for the confident and unequivocal assignment of the structure. This workflow represents a robust, adaptable, and self-validating paradigm for the characterization of novel and known organic compounds in any research setting.

References

- 1. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 5. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. adichemistry.com [adichemistry.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]